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Compound of Interest

Compound Name: GSK-1004723

Cat. No.: B1672344 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding kinetics of GSK-1004723 with

alternative histamine receptor antagonists, supported by experimental data from peer-reviewed

studies. The information is intended to assist researchers in evaluating the pharmacological

profile of GSK-1004723.

Introduction to GSK-1004723
GSK-1004723 is a novel, potent, and selective dual antagonist of the histamine H1 and H3

receptors.[1] This dual activity suggests its potential as a therapeutic agent for conditions

where antagonism of both receptors is beneficial, such as in the treatment of allergic rhinitis.[1]

Understanding the binding kinetics of GSK-1004723 is crucial for predicting its duration of

action and overall pharmacological effect.

Comparative Binding Kinetics
The following table summarizes the binding kinetics of GSK-1004723 at the human histamine

H1 and H3 receptors, alongside data for the selective H1 antagonist levocetirizine and the

selective H3 antagonist pitolisant.
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Compound
Target
Receptor

Affinity
(K_i_ /
K_d_) (nM)

Association
Rate
(k_on_)
(M⁻¹min⁻¹)

Dissociatio
n Rate
(k_off_)
(min⁻¹)

Residence
Time
(1/k_off_)
(min)

GSK-

1004723
Histamine H1 0.063

Not explicitly

stated
~0.0096 ~104

GSK-

1004723
Histamine H3 0.025

Not explicitly

stated
~0.0077 ~130

Levocetirizine Histamine H1 3[2]
Not explicitly

stated
~0.0049 ~204[2]

Pitolisant Histamine H3 0.16[3]
Not explicitly

stated

Described as

"rapidly

dissociating"

[4]

~5[5]

Note: The dissociation rate (k_off_) for GSK-1004723 was calculated from the reported half-life

(t_1/2_) of 1.2 hours for H1 and 1.5 hours for H3 using the formula k_off_ = 0.693 / t_1/2_. The

affinity (K_i_) was calculated from the reported pK_i_ of 10.2 for H1 and 10.6 for H3. The

residence time for levocetirizine was calculated from its reported half-life of 142 minutes.[2]

Experimental Protocols
The binding kinetics of GSK-1004723 and the comparator compounds are typically determined

using radioligand binding assays. These assays are a gold standard for quantifying the

interaction between a ligand and its receptor.[6]

General Radioligand Binding Assay Protocol for GPCRs
This protocol outlines the general steps involved in a radioligand binding assay for a G protein-

coupled receptor (GPCR) like the histamine H1 and H3 receptors.

1. Membrane Preparation:

Cells or tissues expressing the target receptor are homogenized in a cold lysis buffer.
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The homogenate is centrifuged to pellet the cell membranes containing the receptors.

The membrane pellet is washed and resuspended in an appropriate assay buffer.[7]

2. Saturation Binding (to determine K_d_ and B_max_ of the radioligand):

Increasing concentrations of a radiolabeled ligand (e.g., [³H]-mepyramine for H1 receptors)

are incubated with the prepared membranes.

Non-specific binding is determined by adding a high concentration of an unlabeled

competitor.

The reaction is incubated to reach equilibrium.

Bound and free radioligand are separated by rapid filtration.

The amount of radioactivity on the filters is quantified using a scintillation counter.

The data is analyzed to determine the equilibrium dissociation constant (K_d_) and the

maximum number of binding sites (B_max_).[6][8]

3. Competition Binding (to determine K_i_ of the unlabeled compound):

A fixed concentration of the radioligand is incubated with the membranes in the presence of

increasing concentrations of the unlabeled test compound (e.g., GSK-1004723).

The incubation and filtration steps are the same as in the saturation binding assay.

The concentration of the test compound that inhibits 50% of the specific radioligand binding

(IC₅₀) is determined.

The inhibition constant (K_i_) is calculated from the IC₅₀ value using the Cheng-Prusoff

equation.[8]

4. Kinetic Binding (to determine k_on_ and k_off_):

Association Rate (k_on_): The membranes are incubated with the radioligand, and the

amount of specific binding is measured at various time points until equilibrium is reached.
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The observed association rate constant (k_obs_) is determined, and k_on_ is calculated.[9]

Dissociation Rate (k_off_): The membranes are pre-incubated with the radioligand to allow

for complex formation. Dissociation is then initiated by adding a high concentration of an

unlabeled competitor, and the amount of remaining bound radioligand is measured over

time. The dissociation rate constant (k_off_) is determined from the rate of decline in specific

binding.[9]

Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general signaling pathway for histamine H1 and H3

receptors and a typical experimental workflow for determining binding kinetics.
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Histamine H1 and H3 Receptor Signaling Pathways.
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Radioligand Binding Assay Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC1702852/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1702852/
https://pubmed.ncbi.nlm.nih.gov/11809864/
https://pubmed.ncbi.nlm.nih.gov/11809864/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7348085/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7348085/
https://pubmed.ncbi.nlm.nih.gov/30359639/
https://pubmed.ncbi.nlm.nih.gov/30359639/
https://pubmed.ncbi.nlm.nih.gov/30703360/
https://pubmed.ncbi.nlm.nih.gov/30703360/
https://dda.creative-bioarray.com/radioligand-binding-assay.html
https://www.giffordbioscience.com/wp-content/uploads/2019/02/Radioligand_binding_assay_protocol_document.pdf
https://www.giffordbioscience.com/radioligand-binding-assay/
https://www.ncbi.nlm.nih.gov/books/NBK569501/
https://www.ncbi.nlm.nih.gov/books/NBK569501/
https://www.benchchem.com/product/b1672344#independent-verification-of-gsk-1004723-binding-kinetics
https://www.benchchem.com/product/b1672344#independent-verification-of-gsk-1004723-binding-kinetics
https://www.benchchem.com/product/b1672344#independent-verification-of-gsk-1004723-binding-kinetics
https://www.benchchem.com/product/b1672344#independent-verification-of-gsk-1004723-binding-kinetics
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1672344?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672344?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672344?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

